Spirodiclofen

Catalog No.
S003090
CAS No.
148477-71-8
M.F
C21H24Cl2O4
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirodiclofen

CAS Number

148477-71-8

Product Name

Spirodiclofen

IUPAC Name

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate

Molecular Formula

C21H24Cl2O4

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

DTDSAWVUFPGDMX-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl

Solubility

In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C)
In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C

Synonyms

spirodiclofen

Canonical SMILES

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl

Description

The exact mass of the compound Spirodiclofen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, dmso 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/l, 20 °c)in water, 50 (ph 4); 190 (ph 7); both in ug/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of gamma-lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Spirodiclofen is a synthetic compound classified as an acaricide, primarily used in agriculture to control various mite species. Its chemical structure is identified as 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate, with the molecular formula C21H24Cl2O4 and a CAS number of 148477-71-8. This compound exhibits a unique mechanism of action by interfering with lipid biosynthesis in target pests, making it effective against both eggs and juvenile stages of mites .

Spirodiclofen acts by inhibiting lipid biosynthesis in target pests, specifically mites and scale insects [, ]. It disrupts the formation of essential fatty acids, leading to impaired development, reproduction, and ultimately, death of the pest. This mode of action is selective, meaning it has minimal impact on beneficial insects [].

Spirodiclofen is classified as a moderately toxic compound (USEPA Toxicity Category III) []. It can cause skin irritation and potential allergic reactions []. Long-term exposure concerns include potential endocrine disruption and carcinogenicity.

Here are some safety precautions to consider when handling spirodiclofen:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound [].
  • Avoid contact with skin and eyes.
  • Follow all label instructions for use and disposal.

Probing Insecticide Resistance Mechanisms

One crucial area of scientific research involving Spirodiclofen is investigating the mechanisms behind insecticide resistance in various pest species. By exposing insect populations to controlled doses of Spirodiclofen and monitoring their survival rates, scientists can identify genetic mutations or physiological adaptations that allow these insects to tolerate the insecticide []. This knowledge is vital for developing new control strategies and preventing the emergence of resistance to other insecticides.

Exploring Mode of Action

Another area of scientific exploration using Spirodiclofen involves understanding its precise mode of action on target pests. Researchers can employ sophisticated techniques like radiotracer studies and gene expression analysis to pinpoint how Spirodiclofen disrupts vital biological processes within insects and mites []. This knowledge helps scientists develop more specific and targeted insecticides with minimal impact on beneficial insects and the environment.

The primary chemical reaction involving spirodiclofen is its degradation process, which begins with the cleavage of the ester bond to form a spirodiclofen-enol compound. This is followed by hydroxylation reactions that modify the compound further . The synthesis of spirodiclofen itself involves an intramolecular Dieckmann condensation reaction between 2,4-dichlorophenylacetyl chloride and the acyl ester of 1-hydroxycyclohexanecarboxylic acid, facilitated by triethylamine as a catalyst in an aprotic solvent .

Spirodiclofen exhibits significant biological activity as an acaricide, particularly against phytophagous mites such as Tetranychus urticae and Panonychus citri. Its mode of action involves inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis, leading to growth disruption and mortality in target mite populations . Studies have demonstrated its effectiveness in controlling resistant mite strains, although resistance mechanisms have been identified in certain populations .

The synthesis of spirodiclofen can be summarized in the following steps:

  • Reacting 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol with 2,2-dimethylbutyl chloride in the presence of triethylamine.
  • Adjusting the pH of the reaction mixture to between 10 and 11 to facilitate phase separation.
  • Washing the organic phase with water and drying it with anhydrous sodium sulfate.
  • Performing atmospheric distillation to remove solvents and obtain a solid product.
  • Recrystallizing the solid to purify spirodiclofen .

Spirodiclofen is primarily used in agriculture as a miticide for crops such as apples, citrus fruits, and ornamental plants. Its ability to target both eggs and juvenile stages makes it particularly valuable for integrated pest management strategies. Additionally, spirodiclofen has been investigated for its potential endocrine-disrupting effects, raising concerns regarding its environmental impact and safety .

Research has indicated that spirodiclofen may interact with various biochemical pathways within target organisms. For instance, studies have shown that it affects steroid hormone synthesis by altering NADPH formation pathways and directly influencing enzymes involved in steroidogenesis . Furthermore, resistance studies have highlighted the role of cytochrome P450 enzymes in metabolizing spirodiclofen, which can lead to reduced efficacy against certain mite populations .

Spirodiclofen shares structural similarities with several other acaricides. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
SpiromesifenCyclic keto-enolInhibits lipid biosynthesisEffective against different mite species
ClofentezineAcaricide with distinct structureTargets chitin synthesisPrimarily ovicidal
HexythiazoxThiazole derivativeInhibits chitin synthesisSpecific to juvenile stages
EtoxazoleAcaricide with similar propertiesInhibits chitin synthesisStrongly targets egg stages

Uniqueness of Spirodiclofen: Unlike others, spirodiclofen's dual action against both eggs and juveniles makes it particularly effective in managing resistant mite populations. Its specific inhibition of acetyl-CoA carboxylase sets it apart from compounds that primarily target chitin synthesis.

Color/Form

White powder

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Exact Mass

410.1051646 g/mol

Monoisotopic Mass

410.1051646 g/mol

Heavy Atom Count

27

Density

1.29

LogP

log Kow = 5.8 (pH 4); 5.1 (pH 7); both ambient temperature

Odor

No characteristic odor

Melting Point

94.8 °C

UNII

3X7G31F5MX

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Testicular mitochondrial preparations were evaluated for side chain cleavage of 25-OH cholesterol to pregnenolone (by assaying for progesterone after a subsequent oxidation step). In a mitochondrial preparation supplemented with NADP and in an environment of low malate levels (0.5 mM); 100 uM and 300 uM BAJ 2510 reduced progesterone synthesis to 68% and 24% of control groups, respectively. In contrast, spirodiclofen, 4-OH BAJ 2510, and 3-OH BAJ 2510 at concentrations up to 100 uM or (in the case of spirodiclofen, at the limits of solubility) had little or no effect on progesterone synthesis. When 0.5 mM citrate (and no malate) was present as a substrate (citrate also being capable of reducing NAD), even 300 uM BAJ 2510 had no remarkable effect on progesterone synthesis. This suggested an interference of BAJ 2510 with the Krebs cycle related to malate dehydrogenase activity. This was confirmed when investigators evaluated the oxidation of NADH due to malate dehydrogenase activity (assessing activity from both mitochondrial and cytoplasmic fractions): there was a clear dose-responsive inhibition of such activity due to BAJ 2510 concentrations in the 1 to 100 uM range (mitochondrial) or the 10 to 300 uM range (cytoplasmic). In contrast, BAJ 2510 had no effect on malic enzyme activity (assessed by NADP reduction with malate as substrate). In a dynamic organ culture of testicular tissue (6 hr incubation with steroidogenesis stimulated by 1 IU/mL hCG), BAJ 2510 concentrations of 10 to 300 uM caused marked, dose-related decrements in testosterone in both the tissue pieces and in the medium. An early step in progesterone synthesis from 25-OH cholesterol was markedly inhibited by BAJ 2510 in mitochondrial preparations. In contrast, progesterone levels were not statistically significantly reduced at any level with BAJ 2510 in the dynamic organ culture system with testicular tissue. As a positive control, ketoconazole profoundly reduced testosterone in tissues and medium, also without significantly reducing the quantity of progesterone in the tissue pieces. Thus it appears that BAJ 2510 toxicity is related to interference with cellular energy metabolism. /BAJ 2510, metabolite/

Vapor Pressure

7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

148477-71-8

Absorption Distribution and Excretion

Rapidly absorbed, widely distributed and mostly excreted within 48 hr.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): [6] single high dose (100 mg/kg, 4 M); [7] single low dose (including CO2 measurement) (2 mg/kg, 4 M); [8] single low dose (EPA basic test) (2 mg/kg, 4 M); [9] single low dose (2 mg/kg, 4 F); [10] 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and [13] single low dose, bile cannulation study (2 mg/kg, 6 M). In low dose groups, about 70% of administered dose was absorbed, with most of the label found in the urine, and about 12% of administered dose found in the bile. In the high dose (100 mg/kg) group, 61% of label was found in feces, vs. 35% in urine, suggesting saturable absorption at high dose levels. Very little label (0.05% of administered dose) was found in exhaled CO2. Peak plasma concentrations were observed between 2.5 hr to 3.9 hr in low dose groups, vs. 5.6 hr in high dose rats.
This study employed 2 male monkeys, each dosed with about 0.2 mg/kg spirodiclofen in a single treatment. The iv treatment was prepared as a PEG 200 solution in water, and the dermal treatment was a suspension of fine spirodiclofen crystals in water. The patch for the dermal treatment was removed after 8 hr, after which the application area was washed with 1% Ivory detergent solution followed by tape stripping and alcohol swab wiping. Monkeys were maintained in metabolism cages after dosing (except that the first 8 hr after the iv treatment was spent in a primate chair). Following iv dosing, urinary excretion was rapid: 64% of administered dose was obtained in urine within the first 8 hr, with an additional 18% in the next 16 hr. A total of 87% of dose was obtained in urine, and an additional 15% in cage debris/rinse (attributed primarily to urine). About 5% of administered dose was found in feces in the iv test. Measured recovery was slightly more than theoretical. Following dermal treatment, 1.1% of administered dose was found in urine, 0.3% in cage wash, and 0.2% in feces. Most of the dermally administered dose was found in the detergent swab process. An additional 9% was found in the patch or containment dome, and 10% was obtained with the alcohol swab step. Thus the dermal response from this one subject suggested only about 1.6% total absorption.
This study employed 5 male monkeys, each dosed dermally with an average of 0.04 mg/kg spirodiclofen as the SC 240 formulation in a single treatment, considered to represent a plausible field exposure level. About 2.0% of administered dose was recovered in urine plus cage rinse and other collected label attributed to urine. About 0.1% of administered dose was found in feces. Most of the material balance was found in skin wash soap swabs or ethanol extracts of the swabs (>74% of administered dose), plus small additional amounts in the patch, patch securing materials, tape strips, and alcohol swabs. Thus absorption was determined to be about 2.1% of administered dose.

Metabolism Metabolites

Metabolism in rats and ruminants involves cleavage of the ester, followed by hydroxylation of the cyclohexane ring. In rats, metabolism continues with cleavage of the enol ring, leading to formation of the cyclohexyl ester of 2,4-dichloromandelic acid, which is further metabolised. The residue definition comprises spirodiclofen enol.
The primary initial product of ester cleavage (removing a 2,2-dimethylbutyric acid moiety) is designated BAJ 2510 (or BAJ 2740 enol). Two major products of this enol are the 4-OH and 3-OH addition products to the cyclohexyl ring, i.e. "4-OH BAJ 2510" and "3-OH BAJ 2510."
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... There was a sex difference in urinary metabolites: low dose females excreted 53% of administered dose as the enol, whereas low dose males excreted low amounts of the enol (< 5%), but instead favored subsequent hydroxylation of the cyclohexyl moiety of the enol at carbon 3 or 4. Positions of the ring hydroxyls in the plain of the ring (designated "e" for equitorial) were most abundant: low dose males had 26% to 30% of administered label as the 3-hydroxy-enol (e) metabolite, and 13% to 15% of administered label as the 4-hydroxy-enol (e) metabolite. The associated axial "a" isomers with the hydroxyls perpendicular to the ring were comparatively minor metabolites. The combined 3- and 4-hydroxy-enol metabolites in females constituted only 17% of administered dose. There were no other common urinary metabolites. Pre-treatment with unlabeled low doses of spirodiclofen for 2 weeks had no obvious effect on metabolism. Fecal metabolism yielded 1 to 4% of parent spirodiclofen after low dose exposure, compared to 16% in high dose males (consistent with reduced absorption). The enol constituted 4 to 7% of administered dose in feces of low-dose non-cannulated rats (16% in high dose M), with 3- and 4-hydroxy-enol (e) metabolites as modest contributors (1% to 7% of administered dose for each of these isomers). Fecal metabolites included a few percent of mandelic acid-cyclohexyl-methyl esters (created by oxidatively opening the 5-membered ring at the location of the enol hydroxyl group), and subsequent metabolic products. Glucuronides were not observed in feces. The two most common bile residues were the OH-enol glucuronide and 3-hydroxy-enol (e) (3% and 4% of administered dose, respectively).
At week 20, blood samples were taken from 4 dogs per sex at the high dose (600 ppm) at 0, 2, 4, 7, and 24 hours after feeding. Plasma concentrations of BAJ 2740 and the metabolite BAJ 2510 were evaluated by high performance liquid chromatography (HPLC). BAJ 2740 was below the limit of quantification since it was rapidly cleaved by esterases in plasma and liver to the metabolite BAJ 2510. No other metabolites were identified. Week 20 high dose group mean concentrations of metabolite BAJ 2510 in plasma were 24.8, 17.6, 19.1, 26.7, and 32.4 nmol/mL for males and 26.8, 15.9, 15.8, 25.0, and 28.1 nmol/mL in females at 0, 2, 4, 7, and 24 hours after feeding respectively. BAJ 2510 was also quantified in urine samples taken from 3 female and 1 male high dose (600 ppm) dogs at week 28. One hour after receiving treated diet, dogs were placed in metabolism cages for 5 hours. Urine volumes were 74, 281, and 305 mL in females and 18.6 mL in the male. BAJ 2510 concentrations in urine were 0.46, 0.16, and 0.12 umol/mL in females and 0.05 umol/mL in the male respectively.

Wikipedia

Spirodiclofen

Biological Half Life

The half life of spirodiclofen was investigated using spiked rat plasma; it was estimated to be about 15 minutes.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... Plasma radioactivity typically dropped about 10-fold in all groups between 8 hr and 24 hr after dosing (plasma phase 1 elimination t 1/2 values were 2.4 hr to 4.2 hr). This is consistent with swift clearance from organs and tissues as previously reported. ...

Use Classification

Agrochemicals -> Pesticides
Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Spirodiclofen is produced by intramolecular Dieckmann condensation of 2,4-dichlorophenylacetyl chloride with the acyl ester of 1-hydroxycyclohexanecarboxylic acid ethyl ester.

Analytic Laboratory Methods

Adequate enforcement methodology (a liquid chromatography (LC)/mass spectrometry (MS)/(MS) method) is available to enforce the tolerance expression.
Technical grade by RP HPLC; product by GC. Residues in soil and water by HPLC/MS/MS; in plants by GC/ECD and GC/MS.

Storage Conditions

Do not allow product or containers to freeze. Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers food, and feed. Store in original container and out of reach of children, preferably in a locked storage area. /Envidor 2 SC Miticide/
Recommended minimum transport/storage temperature: -10 °C (14 °F); Recommended maximum transport/storage temperature: 40 °C (104 °F). /Envidor 2 SC Miticide/

Stability Shelf Life

Hydrolysis DT50 119.6 days (pH 4), 51.2 days (pH 7), 2.5 days (pH 9) (all 20 °C).

Dates

Modify: 2023-09-12
[1]. De Maeyer L, et al. The multiple target use of spirodiclofen (Envidor 240 SC) in IPM pomefruit in Belgium. Commun Agric Appl Biol Sci. 2009;74(1):225-232.

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